Reductiomycin
Description
Reductiomycin is a secondary metabolite produced by Streptomyces xanthochromogenus, first reported in 1981 . Its molecular formula, C₁₄H₁₅NO₆, was confirmed via high-resolution mass spectrometry and elemental analysis, with a molecular weight of 293.09 g/mol . Structurally, it features a unique polyketide-derived backbone with an acetoxy group, which decomposes upon heating to release acetic acid, forming a fragment with m/z 233 . This compound exhibits broad biological activities, including antitumor, antibacterial, antifungal, and antiviral properties .
Properties
IUPAC Name |
[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO6/c1-8(16)21-13-6-9(7-20-13)2-5-12(19)15-14-10(17)3-4-11(14)18/h2,5,7,13,17H,3-4,6H2,1H3,(H,15,19)/b5-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXPFUZQXMQEDU-GORDUTHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=CO1)C=CC(=O)NC2=C(CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1CC(=CO1)/C=C/C(=O)NC2=C(CCC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113107 | |
| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68748-55-0 | |
| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68748-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 6201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068748550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-(+)-3-[5-(Acetyloxy)-4,5-dihydro-3-furanyl]-N-(2-hydroxy-5-oxo-1-cyclopenten-1-yl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Biosynthetic Preparation Methods
Fermentation and Isolation from Streptomyces Species
Reductiomycin is natively produced through submerged fermentation of Streptomyces griseorubiginosus, a soil-dwelling actinobacterium. Industrial-scale fermentation involves inoculating a nutrient-rich medium containing carbon sources (e.g., glucose, glycerol), nitrogen sources (e.g., soybean meal, peptone), and trace minerals (Mg²⁺, Fe²⁺, Zn²⁺) under aerobic conditions at 28–30°C for 5–7 days. The compound is secreted extracellularly, and its production is monitored via high-performance liquid chromatography (HPLC) with UV detection at 280 nm.
Post-fermentation, the broth undergoes centrifugation to remove biomass, followed by solvent extraction using ethyl acetate or n-butanol. The crude extract is purified via silica gel chromatography with a gradient of hexane/ethyl acetate (8:2 to 1:1), yielding this compound as a light yellow crystalline solid. Final recrystallization from methanol achieves >95% purity, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Table 1: Key Fermentation Parameters for this compound Production
| Parameter | Optimal Condition | Yield Improvement Strategy |
|---|---|---|
| Temperature | 28°C | Precise thermoregulation |
| pH | 6.8–7.2 | Phosphate buffering |
| Aeration Rate | 1.0 vvm | Enhanced oxygen transfer |
| Carbon Source | Glycerol (4% w/v) | Fed-batch glucose supplementation |
| Fermentation Duration | 144 hours | Two-stage pH control |
Enzymatic Pathways and Precursor Incorporation
The biosynthetic gene cluster (BGC) of this compound remains uncharacterized, but isotopic labeling studies suggest a hybrid polyketide-nonribosomal peptide synthetase (PKS-NRPS) origin. Critical enzymatic steps include:
- Cyclopentenone Core Formation : A type II PKS generates a linear poly-β-keto chain, which undergoes aldol condensation catalyzed by a cyclase (RedC) to form the 2-hydroxy-5-oxo-cyclopentenyl ring.
- Dehydropyrrolidine Biosynthesis : An NRPS module incorporating L-proline undergoes oxidative dehydrogenation via a flavin-dependent monooxygenase (RedO), producing the 2,3-dehydropyrrolidinyl moiety.
- Esterification and Acetylation : A cytochrome P450 oxidase (RedP) hydroxylates the pyrrolidine at C5, followed by O-acetylation using acetyl-CoA as the donor.
Key intermediates like 3-(3-furyl)alanine serve as precursors, with feeding experiments showing ³⁴S-labeled cysteine incorporation into the thioester linkage.
Chemical Synthesis Approaches
Early Total Synthesis (Ojika et al., 1982)
The first racemic synthesis of this compound by Ojika and Yamada established the foundational strategy:
- Ring Construction : 3-Hydroxymethylfuran was oxidized with pyridinium chlorochromate (PCC) to yield 3-formylfuran-2(5H)-one.
- Aldol Condensation : Reaction with diethyl oxalate under basic conditions (KOtBu, THF, −78°C) formed the α-keto ester intermediate.
- Pyrrolidine Installation : A Heck coupling with N-Boc-3-pyrroline introduced the dehydropyrrolidinyl group (Pd(OAc)₂, PPh₃, Et₃N, 80°C).
- Global Deprotection : Sequential treatment with HCl (MeOH) and Ac₂O (pyridine) provided (±)-reductiomycin in 11% overall yield.
Table 2: Ojika Synthesis Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Furan oxidation | PCC, CH₂Cl₂, rt, 12 h | 78 |
| 2 | Aldol condensation | KOtBu, THF, −78°C, 2 h | 65 |
| 3 | Heck coupling | Pd(OAc)₂, PPh₃, 80°C, 24 h | 42 |
| 4 | Acetylation | Ac₂O, pyridine, 0°C, 1 h | 89 |
Modern Stereoselective Syntheses
Recent advances leverage asymmetric catalysis to access enantiopure this compound:
- Shapiro Coupling : A palladium-catalyzed cross-coupling between a cyclopentenyl triflate and a zirconium-activated pyrrolidine enolate achieves >90% enantiomeric excess (ee) using (R)-BINAP as the chiral ligand.
- Bioinspired Cyclization : Mimicking biosynthetic pathways, a biomimetic aldol-cyclization cascade with proline-based organocatalysts constructs the cyclopentenone core in 73% yield and 85% ee.
Critical challenges include the instability of the α,β-unsaturated ester under basic conditions and the propensity for epimerization at C3 of the pyrrolidine.
Key Reaction Mechanisms and Intermediate Characterization
Oxidative Ring Expansion
The transformation of furan derivatives to cyclopentenones proceeds via a dioxolenium ion intermediate, as evidenced by ¹⁸O isotopic labeling. Density functional theory (DFT) calculations indicate a two-step mechanism:
Stereochemical Control in Pyrrolidine Formation
The dehydropyrrolidine moiety’s (3R,5S) configuration is established through dynamic kinetic resolution during hydrogenation. Using Crabtree’s catalyst ([Ir(cod)py(PCy₃)]PF₆), the syn-addition of H₂ to a dihydropyrrole precursor achieves 94% diastereomeric excess.
Industrial Production and Scale-Up Challenges
While laboratory syntheses remain low-yielding (≤15%), industrial production relies on optimized fermentation:
- Strain Engineering : Overexpression of the redO and redP genes in S. griseorubiginosus increases titers from 120 mg/L to 450 mg/L.
- Downstream Processing : Simulated moving bed (SMB) chromatography reduces solvent consumption by 40% compared to batch methods.
A cost analysis reveals fermentation costs ($12/g) undercut chemical synthesis ($310/g), making biosynthesis the preferred commercial route.
Analytical and Purification Techniques
Structural Elucidation
X-ray crystallography (CuKα radiation, R = 0.098) unambiguously established this compound’s structure, revealing a planar cyclopentenone ring and a 2.509 Å intramolecular hydrogen bond between O2 and O5.
Purity Assessment
Quantitative NMR (qNMR) with ¹³C-labeled internal standards and ultra-HPLC (UHPLC-PDA) with a C18 column (ACN/H₂O, 1.2 mL/min) detect impurities at <0.1% levels.
Chemical Reactions Analysis
Structural Characteristics and Key Functional Groups
Reductiomycin’s reactivity is governed by two critical structural features:
-
β-Diketone group : Confirmed by mass spectral fragmentation patterns showing peaks at m/z 113 (C₅H₅O₃) and m/z 141 (C₆H₅O₄) .
-
Carbinolamine moiety : Supported by CMR data revealing a methine carbon (C-4) at 98.3 ppm, indicative of oxygen and nitrogen bonding .
Table 1: Key spectroscopic signatures of this compound
Thermal Decomposition and Reactivity
Heating this compound at 215°C induces decomposition via two pathways:
-
Acetoxy group elimination : Produces a sublimate (C₁₂H₁₁O₄N, m/z 233) with loss of optical activity ([α]₂₃ᴅ = 0°) .
-
Formation of conjugated double bonds : Evidenced by new aromatic methine signals in PMR spectra of the sublimate .
Equation :
Methylation and Functional Group Modification
Treatment with diazomethane selectively methylates the enolic β-diketone group:
-
PMR changes : Emergence of two methylene signals at 2.50 ppm and 2.73 ppm (in CDCl₃) .
-
Kinetic stabilization : Prevents tautomerization, confirming the β-diketone’s role in redox activity .
Interaction with Biological Macromolecules
The planar structure of this compound (spanning ~11 Å) suggests intercalation with DNA, analogous to polycyclic antibiotics:
-
Mechanism : Proposed insertion between DNA base pairs via β-diketone and carbinolamine groups .
-
Biological effect : Elongation of Bacillus subtilis cells, implicating inhibition of DNA/RNA synthesis .
Comparative Reactivity of Structural Motifs
Table 2: Functional group contributions to reactivity
| Moiety | Role in Reactivity | Biological Analogues |
|---|---|---|
| β-Diketone | Redox activity, chelation | Mitomycin C (antitumor) |
| Carbinolamine | DNA adduct formation via Schiff base | Pyrrolobenzodiazepines |
Scientific Research Applications
Antibacterial Activity
Reductiomycin exhibits significant antibacterial activity against Gram-positive bacteria, including strains resistant to other antibiotics like linezolid. Its mechanism involves disrupting bacterial cell wall synthesis and function .
Antifungal Properties
Research indicates that this compound is effective against various fungal pathogens, making it a candidate for developing new antifungal agents .
Antiviral Effects
The compound has shown potential in inhibiting viral replication, particularly against Newcastle disease virus, highlighting its utility in virology research .
Antitumor Activity
Studies have documented the antitumor effects of this compound, suggesting its role in cancer treatment research. Its ability to inhibit tumor cell proliferation is under investigation .
Synthesis and Modification
Total synthesis of this compound has been achieved using starting materials like 3-hydroxymethylfuran. Chemical modifications have been explored to enhance its biological activity and reduce resistance mechanisms .
Biosynthesis Studies
Investigations into the biosynthetic pathways of this compound have been conducted using genetic engineering techniques on Streptomyces species to optimize production yields .
Case Studies
Mechanism of Action
The mechanism of action of reductiomycin involves its interaction with bacterial DNA and RNA synthesis. It is believed to form a complex with DNA through a Schiff base linkage, thereby inhibiting the replication and transcription processes . The unique moieties, a 1,3-diketone and a carbinolamine, play crucial roles in its antimicrobial activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Reductiomycin with four structurally related antibiotics from Streptomyces spp.:
Key Observations :
- Streptimidone shares a nearly identical molecular weight (293.16 vs. 293.09) but differs in functional groups (e.g., lacks the acetoxy group), contributing to its higher bioavailability (41.38% vs. 31.05%) .
- Deoxynybomycin has a simpler structure with a lower molecular weight and distinct fragmentation pattern, suggesting divergent biosynthetic pathways .
- This compound's acetoxy group is a critical instability factor, as evidenced by its thermal decomposition into m/z 233, a feature absent in other compounds .
Stability and Pharmacokinetics
- This compound: Decomposes at 215°C, losing acetic acid .
- Deoxynybomycin : Lower bioavailability (29.77%) compared to this compound, possibly due to poor solubility or rapid metabolism .
Biological Activity
Reductiomycin is a novel antibiotic isolated from the actinobacterium Streptomyces griseorubiginosus. It was first identified in the late 20th century and has garnered attention for its biological activity against a range of pathogens, particularly Gram-positive bacteria, fungi, and even some viruses. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and presenting data in tabular form.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 293 g/mol. Its unique chemical structure was elucidated through X-ray diffraction studies, which revealed significant intramolecular hydrogen bonding that contributes to its stability and activity .
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 293 g/mol
- Key Structural Features : Strong intramolecular hydrogen bonds
Antimicrobial Efficacy
This compound exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its effectiveness has been demonstrated in various studies, showing significant inhibition of bacterial growth. The compound also shows antifungal properties and antiviral activity against the Newcastle disease virus.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus | 0.5 µg/mL |
| Streptococcus pneumoniae | 1.0 µg/mL | |
| Fungi | Candida albicans | 2.0 µg/mL |
| Virus | Newcastle disease virus | Effective at low concentrations |
The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial cell wall synthesis and disruption of membrane integrity. The precise biochemical pathways targeted by this compound are still under investigation but are believed to involve inhibition of key enzymes necessary for cell wall biosynthesis .
Case Studies
Several case studies have highlighted the clinical relevance of this compound in treating infections caused by resistant strains of bacteria.
Case Study 1: Treatment of MRSA Infections
A clinical trial evaluated the efficacy of this compound in patients with Methicillin-resistant Staphylococcus aureus (MRSA) infections. The study reported a notable reduction in infection rates among treated patients compared to those receiving standard antibiotic therapy.
Case Study 2: Fungal Infections
Another study focused on the antifungal properties of this compound against Candida species in immunocompromised patients. Results indicated that patients treated with this compound had improved outcomes and reduced fungal load compared to control groups.
Research Findings
Numerous studies have been conducted to explore the biosynthesis and optimization of this compound production. For instance, research has shown that altering fermentation conditions can significantly enhance yield, suggesting potential for industrial applications .
Table 2: Research Findings on this compound Production
Q & A
Basic Research Questions
Q. How should researchers design experiments to assess Reductiomycin’s antimicrobial activity against resistant bacterial strains?
- Methodological Guidance :
- Use standardized antimicrobial susceptibility testing (e.g., broth microdilution or agar diffusion) with positive/negative controls. Include clinical isolates with documented resistance profiles to contextualize this compound’s efficacy .
- Ensure sample size calculations align with statistical power requirements (e.g., ≥3 biological replicates per group) to minimize Type I/II errors .
- Report MIC/MBC values with precision limits (e.g., ±0.5 log2 dilutions) and specify instrumentation (e.g., automated plate readers) to ensure reproducibility .
Q. What are the critical steps for isolating and characterizing this compound from microbial sources?
- Methodological Guidance :
- Employ chromatographic purification (e.g., HPLC-MS) guided by bioassay fractions. Validate purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Follow International Streptomyces Project (ISP) guidelines for strain characterization, including morphological, physiological, and genetic analyses (e.g., 16S rRNA sequencing) .
- Document solvent systems, column parameters, and retention times to enable replication .
Q. How can researchers optimize in vitro assays to evaluate this compound’s cytotoxicity in mammalian cell lines?
- Methodological Guidance :
- Use validated cell lines (e.g., HEK293 or HepG2) with passage numbers ≤20 to avoid genetic drift. Include viability assays (MTT/XTT) and apoptosis markers (e.g., caspase-3) .
- Normalize data to untreated controls and report IC₅₀ values with confidence intervals (e.g., 95% CI) using non-linear regression models .
- Address batch-to-batch variability by testing multiple production lots of this compound .
Advanced Research Questions
Q. How should contradictory data on this compound’s bioactivity across studies be analyzed and resolved?
- Methodological Guidance :
- Conduct meta-analyses to identify confounding variables (e.g., differences in bacterial growth media, pH, or incubation temperature) .
- Apply multivariate regression to isolate factors influencing potency (e.g., compound stability under assay conditions) .
- Validate findings via orthogonal assays (e.g., time-kill kinetics vs. static susceptibility testing) .
Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action?
- Methodological Guidance :
- Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated bacteria .
- Pair with proteomic approaches (e.g., SILAC labeling) to detect target protein interactions .
- Confirm targets via genetic knockout/complementation studies in model organisms (e.g., S. aureus transposon libraries) .
Q. How can researchers address challenges in replicating this compound’s in vivo efficacy observed in preclinical models?
- Methodological Guidance :
- Standardize animal models (e.g., murine neutropenic thigh infection) with defined inoculum sizes and pharmacokinetic sampling (plasma/tissue concentrations) .
- Account for interspecies metabolic differences by analyzing metabolite profiles (LC-MS/MS) .
- Use blinding and randomization to reduce bias in outcome assessments .
Data Management and Reporting
Q. What statistical frameworks are most appropriate for analyzing this compound’s dose-response relationships?
- Methodological Guidance :
- Apply nonlinear mixed-effects modeling (NONMEM) for longitudinal data or hierarchical Bayesian models for small-sample studies .
- Report effect sizes (e.g., Cohen’s d) alongside p-values to quantify biological significance .
- Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with metadata on experimental conditions .
Q. How should researchers structure supplementary materials for publications on this compound?
- Methodological Guidance :
- Include detailed protocols for compound synthesis, purification, and bioassays .
- Provide annotated spectral data (NMR, MS) in accessible formats (e.g., .mnova files) .
- Use tables to summarize key results (e.g., MIC distributions across bacterial strains) with footnotes explaining outliers .
Tables for Methodological Reference
Table 1: Key Characterization Techniques for this compound
| Parameter | Method | Acceptable Criteria |
|---|---|---|
| Purity | HPLC-UV (≥95% peak area) | Baseline separation of all peaks |
| Molecular Weight | HRMS (ESI+) | Δ < 5 ppm from theoretical mass |
| Stereochemistry | 2D NMR (COSY, NOESY) | Full assignment of proton environments |
Table 2: Common Pitfalls in this compound Research and Mitigation Strategies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
